(R)-Q-VD-OPh

Beschreibung

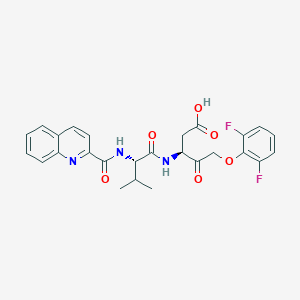

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJCYKITXPCNS-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647322 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135695-98-5 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Q-VD-OPh: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity, coupled with low cytotoxicity, makes it a superior alternative to first-generation caspase inhibitors like Z-VAD-fmk. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development settings.

Core Mechanism of Action: Irreversible Pan-Caspase Inhibition

This compound functions as an irreversible inhibitor of a wide range of caspases, the key effector proteases in the apoptotic cascade.[1] Its mechanism involves the electrophilic fluoromethylketone (fmk) group, which covalently binds to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[2] This broad-spectrum inhibition effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates like poly (ADP-ribose) polymerase-1 (PARP) and lamin A, ultimately preventing the characteristic morphological changes of apoptosis such as DNA fragmentation and nuclear condensation.[3]

This compound has demonstrated superior efficacy and lower toxicity compared to other pan-caspase inhibitors like Z-VAD-fmk and Boc-D-fmk.[4][5] It is effective at significantly lower concentrations and does not exhibit the cellular toxicity often associated with other inhibitors at higher doses.[3][5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against several key caspases. The half-maximal inhibitory concentrations (IC50) highlight its potent and broad-spectrum nature.

| Caspase Target | IC50 Range (nM) | Reference(s) |

| Caspase-1 | 25 - 400 | [3][6][7][8] |

| Caspase-3 | 25 - 400 | [3][6][7][8] |

| Caspase-7 | 48 | [8][9] |

| Caspase-8 | 25 - 400 | [3][6][7][8] |

| Caspase-9 | 25 - 400 | [3][6][7][8] |

| Caspase-10 | 25 - 400 | [8][9] |

| Caspase-12 | 25 - 400 | [8][9] |

Impact on Apoptotic Signaling Pathways

This compound effectively blocks both the intrinsic and extrinsic apoptotic pathways by inhibiting key initiator and effector caspases.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[3] this compound directly inhibits both caspase-9 and caspase-3, thereby halting the progression of the intrinsic pathway.

Caption: Intrinsic Apoptotic Pathway Inhibition by this compound.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic pathway. This compound effectively blocks this pathway by directly inhibiting caspase-8 and caspase-3.[5]

Caption: Extrinsic Apoptotic Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution. A common stock concentration is 10 mM (dissolve 1.0 mg in 195 µl DMSO).[1]

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

In Vitro Apoptosis Inhibition Assay

This protocol provides a general framework for assessing the anti-apoptotic effects of this compound in cell culture.

Caption: General Experimental Workflow for Apoptosis Inhibition Assay.

Detailed Steps:

-

Cell Seeding: Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically in the range of 10-100 µM, with 20-50 µM being a common starting point) for 30-60 minutes.[2][6][10] Include a vehicle control (DMSO) at the same final concentration.

-

Apoptosis Induction: Add the apoptotic stimulus of choice (e.g., staurosporine, etoposide, Fas ligand) to the cell cultures.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis in the control group.

-

Apoptosis Assessment:

-

Annexin V/Propidium Iodide (PI) Staining: Harvest cells and stain with Annexin V and PI according to the manufacturer's protocol. Analyze by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Caspase Activity Assay: Use a commercially available kit to measure the activity of specific caspases (e.g., caspase-3/7) in cell lysates.

-

Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of key apoptotic substrates such as PARP or caspase-3.

-

Considerations for Use

-

Specificity: While this compound is a potent pan-caspase inhibitor, it is important to note that at high concentrations, off-target effects may occur.

-

Necroptosis: In some cell types, inhibition of caspases by compounds like Z-VAD-fmk can switch the mode of cell death from apoptosis to necroptosis.[11] Interestingly, some studies have shown that this compound, unlike Z-VAD-fmk, does not induce necroptosis in certain cell lines, suggesting a different off-target profile.[11] This should be considered when interpreting results, and specific inhibitors of necroptosis (e.g., necrostatin-1) can be used to dissect the cell death pathway.

-

In Vivo Use: this compound is cell-permeable and has been shown to be effective and non-toxic in vivo, capable of crossing the blood-brain barrier.[3] Typical in vivo doses are around 20 mg/kg.[3]

Conclusion

This compound is an invaluable tool for the study of apoptosis. Its potent, broad-spectrum, and irreversible inhibition of caspases, combined with its low toxicity profile, allows for the clear and effective dissection of caspase-dependent cell death pathways. The information and protocols provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development contexts.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. q-vd.com [q-vd.com]

- 11. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Q-VD-OPh: A Comprehensive Technical Guide for Researchers

(R)-Quinolyl-valyl-O-methylaspartyl-(2,6-difluorophenoxy)-methyl ketone , commonly known as (R)-Q-VD-OPh , is a potent and widely utilized tool in life sciences research. This third-generation pan-caspase inhibitor offers significant advantages over its predecessors, including enhanced efficacy, lower toxicity, and superior cell permeability. This technical guide provides an in-depth overview of this compound, its applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Function: Potent and Broad-Spectrum Caspase Inhibition

This compound is an irreversible pan-caspase inhibitor, meaning it broadly targets and covalently binds to the active site of various caspase enzymes, thereby preventing their proteolytic activity.[1] Caspases are a family of cysteine proteases that play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation.[2] By inhibiting these key enzymes, this compound effectively blocks the apoptotic signaling cascade.[3]

This inhibitor is recognized for its superiority over older pan-caspase inhibitors like Z-VAD-FMK.[3][4] It demonstrates greater effectiveness at lower concentrations and exhibits minimal cellular toxicity, even at high doses.[3][5] Furthermore, its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies involving the central nervous system.[2]

Applications in Research

The primary application of this compound in research is the inhibition of apoptosis to study its role in various physiological and pathological processes. Key research areas where this compound is employed include:

-

Neuroprotection: Investigating the role of apoptosis in neurodegenerative diseases and spinal cord injury.[6]

-

Infectious Diseases: Studying the mechanisms of T cell depletion in viral infections like SIV.[4]

-

Cancer Biology: Elucidating the role of apoptosis in cancer cell death and response to therapies.[5]

-

Cell Biology: Enhancing cell viability and transfection efficiency in cell culture by preventing apoptosis.[7][8]

-

Inflammation: Exploring the involvement of caspases in inflammatory pathways.[6]

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of caspases. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 50[7] |

| Caspase-3 | 25[7] |

| Caspase-7 | Data not available |

| Caspase-8 | 100[7] |

| Caspase-9 | 430[7] |

| Caspase-10 | Data not available |

| Caspase-12 | Data not available |

Note: IC50 values can vary depending on the experimental conditions.

Effective concentrations for in vitro studies typically range from 10 to 100 µM, depending on the cell type and experimental setup.[1] For in vivo applications in mice, a common dosage is 20 mg/kg administered intraperitoneally.[1][2]

Signaling Pathways

This compound primarily interferes with the caspase-dependent apoptotic pathways. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Figure 1: Inhibition of Apoptotic Signaling by this compound

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

In Vitro Apoptosis Inhibition Assay

This protocol describes a general procedure for testing the efficacy of this compound in preventing apoptosis in a cell culture model.

Figure 2: Experimental Workflow for In Vitro Apoptosis Inhibition

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Pre-incubation with this compound: The following day, treat the cells with the desired concentration of this compound (e.g., 20 µM). Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 4-24 hours).

-

Cell Harvesting: Gently harvest the cells, including any floating cells, by trypsinization or scraping.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.

Western Blot Analysis of Caspase Cleavage

This protocol is used to assess the inhibition of caspase activation by observing the cleavage of caspases or their substrates, such as PARP-1.

Materials:

-

Treated cell pellets (from the in vitro assay)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the cleaved forms of caspases or PARP-1 in the this compound-treated samples indicates successful inhibition.

Conclusion

This compound is an indispensable tool for researchers studying apoptosis and related cellular processes. Its potent, broad-spectrum caspase inhibition, coupled with its low toxicity and high cell permeability, makes it a superior choice for both in vitro and in vivo applications. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can effectively utilize this compound to advance their understanding of the intricate roles of caspases in health and disease.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Caspase inhibition improves viability and efficiency of liposomal transfection - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Q-VD-OPh: A Technical Guide to a Potent Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Q-VD-OPh, also commonly referred to as Q-VD-OPh, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. Its broad-spectrum activity, coupled with low cellular toxicity and the ability to cross the blood-brain barrier, has established it as a critical tool in the study of apoptosis and other forms of regulated cell death. This technical guide provides an in-depth overview of the core functions of Q-VD-OPh, including its mechanism of action, inhibitory profile, and its effects on various cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and drug development.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their activation triggers a cascade of events leading to the dismantling of the cell. The ability to modulate caspase activity is crucial for both fundamental research into cell death mechanisms and the development of therapeutics for diseases characterized by excessive or insufficient apoptosis. Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) has emerged as a superior alternative to first-generation pan-caspase inhibitors like Z-VAD-fmk, offering greater efficacy, reduced non-specific effects, and lower toxicity.[1] This guide serves as a comprehensive resource for understanding and utilizing Q-VD-OPh in a laboratory setting.

Core Function and Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of a broad range of caspases.[2] Its mechanism involves the O-phenoxy group binding to the catalytic site of caspases, leading to the formation of a covalent bond that permanently inactivates the enzyme.[3] This broad-spectrum inhibition effectively blocks the downstream events of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[4]

The chemical structure of Q-VD-OPh, featuring quinolyl and phenoxy moieties, enhances its cell permeability, allowing it to efficiently reach its intracellular targets.[4] Furthermore, its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of neurological conditions where apoptosis is implicated.[4]

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low inhibitory concentrations against various caspases and its effective working concentrations in both in vitro and in vivo models.

Table 1: Inhibitory Profile of Q-VD-OPh

| Caspase Target | IC50 Value (nM) |

| Caspase-1 | ~25 - 400 |

| Caspase-3 | ~25 - 400 |

| Caspase-7 | 48 |

| Caspase-8 | ~25 - 400 |

| Caspase-9 | ~25 - 400 |

| Caspase-10 | Inhibited |

| Caspase-12 | Inhibited |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Recommended Working Concentrations

| Application | Concentration/Dosage |

| In Vitro Cell Culture | 5 - 100 µM |

| In Vivo (mice) | 20 mg/kg |

Note: Optimal concentrations may vary depending on the cell type, experimental conditions, and animal model. Empirical determination of the optimal working concentration is recommended.[4][8]

Signaling Pathways

Q-VD-OPh's primary role is the inhibition of caspase-mediated apoptosis. The following diagrams illustrate its point of intervention in the major apoptotic pathways.

References

- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. la-press.net [la-press.net]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. apexbt.com [apexbt.com]

- 8. resources.novusbio.com [resources.novusbio.com]

The Role of (R)-Q-VD-OPh in Cell Death: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(R)-Q-VD-OPh, a quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in cell death research to investigate the roles of caspases in apoptosis and other forms of programmed cell death.[3][4] Its broad-spectrum activity, low toxicity at effective concentrations, and ability to cross the blood-brain barrier make it a valuable tool in both in vitro and in vivo studies.[5][6] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in cell death research.

Mechanism of Action

This compound functions by binding to the active site of caspases, the key executioners of apoptosis.[1] This binding is irreversible and effectively blocks the proteolytic activity of these enzymes, thereby inhibiting the apoptotic cascade.[7] It has demonstrated efficacy against a wide range of caspases, including initiator caspases (caspase-1, -8, -9, -10) and executioner caspases (caspase-3, -7, -12).[8][9] By inhibiting these central mediators, this compound can effectively prevent the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP).[10][11]

While primarily known as an apoptosis inhibitor, the use of this compound has also been instrumental in delineating the complex interplay between different cell death pathways. For instance, in some cellular contexts, the inhibition of apoptosis by Q-VD-OPh can reveal or promote other forms of programmed cell death, such as necroptosis or pyroptosis, which are generally caspase-independent.[7][12]

Quantitative Data

The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low inhibitory concentrations (IC50) against various caspases and its effective doses in cell culture and animal models.

| Parameter | Value | Reference |

| IC50 for Caspase-1 | 25 - 400 nM | [5][8][10] |

| IC50 for Caspase-3 | 25 - 400 nM | [5][8][10] |

| IC50 for Caspase-7 | 48 nM | [8][13] |

| IC50 for Caspase-8 | 25 - 400 nM | [5][8][10] |

| IC50 for Caspase-9 | 25 - 400 nM | [5][8][10] |

| IC50 for Caspase-10 | 25 - 400 nM | [8][13] |

| IC50 for Caspase-12 | 25 - 400 nM | [8][13] |

| Effective in vitro concentration | 10 - 100 µM | [2] |

| Effective in vivo dose | 20 mg/kg | [5] |

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways Inhibited by this compound

Caption: Inhibition of extrinsic and intrinsic apoptotic pathways by this compound.

Experimental Workflow for Assessing Apoptosis Inhibition

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC

-

Propidium Iodide (PI) Staining Solution

-

Flow Cytometer

Procedure:

-

Seed and treat cells with the desired apoptosis inducer and/or this compound.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Analysis of Apoptotic Markers by Western Blot

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.[16][17][18]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lyse treated and untreated cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase.[19][20][21]

Materials:

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

DTT

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells as described for Western Blotting.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Prepare the reaction mix by adding the caspase-3 substrate and DTT to the 2X Reaction Buffer according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).[19]

Conclusion

This compound is an indispensable tool for researchers investigating the intricate mechanisms of cell death. Its potent and broad-spectrum caspase inhibition allows for the precise dissection of caspase-dependent apoptotic pathways.[3][4] The provided quantitative data and detailed experimental protocols serve as a valuable resource for designing and executing robust experiments to further elucidate the role of caspases in health and disease. The careful application of this compound, in conjunction with the described analytical techniques, will continue to advance our understanding of programmed cell death and aid in the development of novel therapeutic strategies.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Q-VD-OPH Peptide, Cell Permeable Caspase Inhibitor (NBP2-29391): Novus Biologicals [novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. "Q-VD-OPh, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]

- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyroptosis versus necroptosis: similarities, differences, and crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-Q-VD-OPh for Studying Caspase-Dependent Pathways

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a third-generation inhibitor that offers significant advantages over earlier compounds like Z-VAD-FMK, including greater efficacy, lower cellular toxicity even at high concentrations, and superior stability.[1][2] Its ability to effectively block apoptosis mediated by the major caspase-dependent pathways makes it an indispensable tool for research in apoptosis, inflammation, and neurodegeneration.[1][2]

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor by binding to the catalytic site of caspase enzymes.[3] This interaction is facilitated by its peptide sequence (Val-Asp), which mimics the natural cleavage site of caspases. The O-phenoxy group enhances its cell permeability and contributes to the irreversible nature of the inhibition.[4][5] By blocking the activity of both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Q-VD-OPh effectively halts the proteolytic cascade that leads to apoptotic cell death.[1][2][6]

Data Presentation: Inhibitory Profile

Q-VD-OPh is recognized as a true broad-spectrum caspase inhibitor, effectively targeting a wide range of caspases involved in apoptosis and inflammation.[4][7] Its high potency allows for use at low micromolar concentrations in cell culture, minimizing off-target effects.

Table 1: Quantitative Inhibitory Data for Q-VD-OPh

| Target Caspases | IC₅₀ Range (for recombinant enzymes) | Typical In Vitro Working Concentration | Typical In Vivo Dosage |

| Caspase-1, -3, -8, -9 | 25 - 400 nM[4][5][6][8] | 10 - 100 µM[3][9] | 10 - 20 mg/kg[4][9][10] |

| Caspase-2, -5, -6, -7, -10, -12 | Broadly inhibited[2][7][11] | 10 - 100 µM[3][9] | 10 - 20 mg/kg[4][9][10] |

Visualization of Caspase-Dependent Signaling Pathways

Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases.

The Extrinsic Apoptotic Pathway

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[12][13] This leads to the recruitment of adaptor proteins and the formation of the Death-Inducing Signaling Complex (DISC), which activates initiator Caspase-8.[12][14]

Caption: The extrinsic caspase-dependent signaling pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal.[15] This stress leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1, forming a complex called the apoptosome that activates initiator Caspase-9.[4][16]

Caption: The intrinsic caspase-dependent signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Q-VD-OPh to block apoptosis in a cell culture model. Optimization is recommended for specific cell types and apoptosis inducers.

1. Reagent Preparation and Storage:

-

Storage: Store lyophilized Q-VD-OPh at -20°C for long-term stability (stable for at least one year).[3]

-

Reconstitution: Prepare a stock solution of 10-20 mM by dissolving the powder in high-purity DMSO.[7][9] For a 1 mg vial (MW ~513.5 g/mol ), adding 195 µL of DMSO yields a ~10 mM stock.[7][9]

-

Working Aliquots: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]

2. Cell Treatment:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Prepare the final working concentration of Q-VD-OPh (typically 10-50 µM) by diluting the DMSO stock directly into pre-warmed culture medium.

-

Important: Include a vehicle control (DMSO only) at the same final concentration as the Q-VD-OPh-treated samples. The final DMSO concentration should not exceed 0.2% to avoid solvent-induced toxicity.[7]

-

Pre-incubate the cells with the Q-VD-OPh-containing medium or vehicle control for 30-60 minutes at 37°C.[7][8]

3. Induction of Apoptosis:

-

Following pre-incubation, add the desired apoptotic stimulus (e.g., 1 µg/mL Actinomycin D, 20 µM Camptothecin, Staurosporine) to the culture medium.[5][7]

-

Incubate for the required time to induce apoptosis (typically 4-24 hours, depending on the stimulus and cell type).

4. Assessment of Apoptosis Inhibition:

-

Western Blotting: Harvest cell lysates and perform Western blot analysis for key apoptotic markers. Inhibition of apoptosis is confirmed by the absence of cleaved Caspase-3 and cleaved PARP in Q-VD-OPh-treated samples compared to the stimulus-only control.[5][8]

-

Flow Cytometry: Stain cells with PE Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).[7][17] Apoptosis inhibition is demonstrated by a significant reduction in the Annexin V positive cell population in the Q-VD-OPh treated group.[7]

-

DNA Fragmentation Assay: Extract genomic DNA and analyze it via agarose gel electrophoresis. A lack of the characteristic DNA laddering in Q-VD-OPh treated samples indicates successful inhibition of apoptosis.[8]

Protocol 2: In Vivo Application Guidelines

Q-VD-OPh is effective in vivo and can cross the blood-brain barrier.

-

Dosage: The recommended dose is typically 10-20 mg/kg.[4][3][10] Doses up to 120 mg/kg have been used in mice without reported toxicity.[3][9]

-

Administration: The inhibitor is commonly administered via intraperitoneal (IP) injection.[3][9]

-

Vehicle: Q-VD-OPh can be dissolved in 80-100% DMSO for IP administration.[3][9] For other formulations, it can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18]

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the efficacy of Q-VD-OPh.

Caption: A standard workflow for in vitro apoptosis inhibition assays.

Conclusion

This compound is a superior pan-caspase inhibitor for studying caspase-dependent pathways. Its high potency, broad-spectrum activity, low toxicity, and effectiveness both in vitro and in vivo make it an essential tool for accurately dissecting the roles of caspases in programmed cell death and other physiological processes.[4][1] When used with appropriate controls, Q-VD-OPh provides clear and reliable insights into the mechanisms of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. selleckchem.com [selleckchem.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. q-vd.com [q-vd.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

The Pan-Caspase Inhibitor (R)-Q-VD-OPh: A Technical Guide to its Applications in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, has emerged as a critical tool in neurobiology research, offering significant neuroprotection in a variety of models of neurological disease. Its ability to cross the blood-brain barrier and its low toxicity profile make it a valuable compound for both in vitro and in vivo studies aimed at dissecting the role of apoptosis in neuronal cell death and exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the applications of this compound in neurobiology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are the central executioners of apoptosis, or programmed cell death.[1][2] It irreversibly binds to the catalytic site of caspases, thereby preventing the proteolytic cascade that leads to DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[1] By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), this compound effectively blocks the two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3]

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated across various caspases and in numerous models of neurological disorders. The following tables summarize key quantitative data from the literature.

| Caspase Target | IC50 (nM) | Reference |

| Caspase-1 | 25 - 400 | [3] |

| Caspase-3 | 25 - 400 | [3] |

| Caspase-7 | 48 | [4] |

| Caspase-8 | 25 - 400 | [3] |

| Caspase-9 | 25 - 400 | [3] |

| Caspase-10 | Inhibited | [4] |

| Caspase-12 | Inhibited | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Neurological Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Neonatal Stroke | P7 Rat | 1 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume from 24.3% to 12.6% at 48h post-ischemia. | [5] |

| Alzheimer's Disease | TgCRND8 Mice | 10 mg/kg (3x/week for 3 months) | Intraperitoneal (i.p.) | Prevented caspase-7 activation and limited tau pathology. | [6] |

| Spinal Cord Injury | Wistar Albino Rats | Not Specified | Not Specified | Significantly reduced the number of TUNEL-positive apoptotic cells and improved neurologic function scores. | [7][8] |

| Sarin Exposure | C57BL/6 Mice | 20 mg/kg | Intraperitoneal (i.p.) | Reduced TUNEL staining in the frontal cortex at 2 days post-exposure. | [9][10] |

| Neonatal Hypoxia-Ischemia | Mice | 10 mg/kg | Not Specified | Delayed and long-term administration reduced total brain tissue loss by 31.3% at 16 weeks post-insult. | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders. This table highlights the neuroprotective effects of this compound across different disease models, showcasing its therapeutic potential.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of this compound's neuroprotective effects.

In Vivo Administration of this compound

Objective: To deliver this compound systemically to animal models of neurological disorders.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile physiological saline (0.9% NaCl) or sterile water[11]

-

Sterile syringes and needles

Protocol:

-

Preparation of Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM).[1] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Preparation of Dosing Solution: For intraperitoneal (i.p.) injection, the stock solution can be diluted in sterile saline. A common vehicle is 15% DMSO in sterile physiological water.[11] The final concentration of DMSO should be kept low to minimize toxicity.

-

Administration: Inject the prepared this compound solution intraperitoneally into the animal model at the desired dosage (typically ranging from 1 to 20 mg/kg).[3][5][9] The injection volume should be appropriate for the size of the animal.

TUNEL Assay for Detecting Apoptotic Cells in Brain Tissue

Objective: To identify DNA fragmentation, a hallmark of apoptosis, in neuronal tissue following treatment with this compound.

Materials:

-

Paraffin-embedded or frozen brain sections

-

TUNEL assay kit (commercial kits are recommended)

-

Proteinase K

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Equilibration buffer

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Fluorescent mounting medium with DAPI

Protocol:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.

-

Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 10-20 minutes at room temperature.[12]

-

Equilibration: Rinse sections and apply equilibration buffer for 10 minutes.

-

TdT Labeling: Add the TdT reaction mix to the sections and incubate for 60 minutes at 37°C in a humidified chamber.[12]

-

Staining and Visualization: Wash the sections and counterstain with a fluorescent dye (e.g., DAPI) to visualize nuclei. Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay in Brain Tissue Homogenates

Objective: To quantify the activity of specific caspases in brain tissue to assess the inhibitory effect of this compound.

Materials:

-

Brain tissue samples

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[13]

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)[14]

-

96-well microplate

-

Fluorometer

Protocol:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).[13]

-

Caspase Activity Measurement: In a 96-well plate, add a defined amount of protein homogenate (e.g., 10-50 µg) to a reaction buffer containing the fluorogenic caspase substrate.[13]

-

Incubation and Reading: Incubate the plate at 37°C for 1-2 hours.[15] Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Quantify caspase activity by comparing the fluorescence of treated samples to that of controls.

Immunohistochemistry for Cleaved Caspase-3

Objective: To visualize the localization of activated caspase-3 in brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Primary antibody against cleaved caspase-3

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

Protocol:

-

Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).[10]

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.[16]

-

Primary Antibody Incubation: Incubate sections with the primary antibody against cleaved caspase-3 overnight at 4°C.[17]

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the ABC reagent.[10] Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides for microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

Caption: Apoptotic signaling pathways inhibited by this compound.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. biocare.net [biocare.net]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. "Effect of the Broad-Spectrum Caspase Inhibitor Q-VD-OPh on Neurodegene" by Ekta J. Shah [corescholar.libraries.wright.edu]

- 10. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mpbio.com [mpbio.com]

- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

- 17. Cancer Histology Core [pathbio.med.upenn.edu]

The Core Principles of (R)-Q-VD-OPh: An In-Depth Technical Guide for In Vitro Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(O-methyl)-[2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is an indispensable tool in the study of apoptosis, or programmed cell death, allowing researchers to dissect the roles of caspases in various cellular processes. Unlike earlier generations of caspase inhibitors, Q-VD-OPh demonstrates broad-spectrum activity, increased potency, and significantly lower cellular toxicity, making it a superior choice for in vitro experiments designed to prevent apoptotic cell death[1][2][3]. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the effective use of Q-VD-OPh in a laboratory setting.

Mechanism of Action

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They exist as inactive zymogens (procaspases) that, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active enzymes[4]. These active caspases then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Q-VD-OPh functions by irreversibly binding to the catalytic site of a wide range of caspases, thereby preventing their enzymatic activity[5][6]. Its structure, featuring a valine-aspartate dipeptide, allows it to be recognized by caspases, while the O-phenoxy (OPh) group enhances its cell permeability and inhibitory potency[1][5]. By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Q-VD-OPh effectively blocks the apoptotic signaling cascade triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3][7].

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low half-maximal inhibitory concentrations (IC50) against various caspases and its effective working concentrations in cell culture.

Table 1: IC50 Values of Q-VD-OPh for Various Caspases

| Caspase Target | IC50 Range (nM) | Reference(s) |

|---|---|---|

| Caspase-1 | 25 - 400 | [1][7][8][9][10] |

| Caspase-3 | <25 - 400 | [1][7][8][9][10][11] |

| Caspase-7 | 48 | |

| Caspase-8 | 100 - 400 | [1][7][8][9][10][11] |

| Caspase-9 | 25 - 430 | [1][7][8][9][10][11] |

| Caspase-10 | 25 - 400 | [6][8] |

| Caspase-12 | 25 - 400 |[6][8] |

Table 2: Recommended In Vitro Working Concentrations

| Parameter | Concentration Range | Notes | Reference(s) |

|---|---|---|---|

| General Use | 10 - 100 µM | Optimal concentration is cell type and stimulus dependent. | [5][6][8] |

| Effective Dose | 5 - 20 µM | Shown to be effective in numerous cell types at these concentrations. | [1] |

| PARP-1 Cleavage Prevention | 10 µM | Fully prevents PARP-1 cleavage in certain cell lines. | [12] |

| DNA Fragmentation Prevention | 2 µM | Prevents DNA fragmentation in Jurkat and HL60 cells. |[12] |

Experimental Protocols

Reconstitution and Storage of Q-VD-OPh

Proper handling of Q-VD-OPh is critical for maintaining its activity.

-

Reconstitution: Q-VD-OPh is typically supplied as a lyophilized solid. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution, commonly 10 mM.[1][8] For example, to make a 10 mM stock from 1 mg of Q-VD-OPh (MW: 513.49 g/mol ), add 195 µL of DMSO.[1] Ensure the powder is completely dissolved before use.

-

Storage: Store the lyophilized powder at -20°C.[1] Once reconstituted in DMSO, the stock solution is stable for up to 6 months when stored at -20°C.[8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8]

General Protocol for Apoptosis Inhibition in Cell Culture

This protocol outlines the basic steps for using Q-VD-OPh to inhibit apoptosis in an in vitro experiment.

-

Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight, depending on the cell type.

-

Pre-incubation with Q-VD-OPh:

-

Thaw an aliquot of the 10 mM Q-VD-OPh stock solution at room temperature.

-

Dilute the stock solution directly into fresh culture medium to achieve the desired final working concentration (e.g., 20 µM).

-

Remove the old medium from the cells and replace it with the medium containing Q-VD-OPh.

-

Pre-incubate the cells with Q-VD-OPh for 30 minutes to 1 hour at 37°C to allow for cell penetration.[1][10]

-

-

Induction of Apoptosis:

-

Add the apoptotic stimulus (e.g., staurosporine, camptothecin, TNF-α) to the wells already containing Q-VD-OPh.

-

Incubate for the time required for the specific stimulus to induce apoptosis (typically 4-24 hours).

-

-

Control Groups: It is essential to include the following controls:

-

Untreated Control: Cells cultured in medium alone.

-

Vehicle Control: Cells treated with the same final concentration of DMSO used for the Q-VD-OPh treatment (e.g., 0.2%). This is crucial as DMSO can be toxic to cells at concentrations above 0.5-1.0%.[8][13] Many sources recommend keeping the final DMSO concentration at or below 0.2%.[1]

-

Apoptosis Inducer Control: Cells treated with the apoptotic stimulus and the DMSO vehicle, but without Q-VD-OPh.

-

-

Endpoint Analysis: Harvest the cells and proceed with the chosen method for apoptosis detection (e.g., Annexin V staining, Caspase-3 activity assay).

Detailed Methodology: Annexin V Staining by Flow Cytometry

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Cell Preparation: Following the treatment protocol above, harvest both adherent and floating cells. Centrifuge at 300-500 x g for 5-7 minutes at 4°C.[9]

-

Washing: Discard the supernatant and gently wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9][10]

-

Staining:

-

Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the 100 µL cell suspension.[7]

-

Gently mix the cells.

-

Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells from early apoptotic cells.[1]

-

Incubate the tubes for 15-20 minutes at room temperature, protected from light.[10][11]

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

-

Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[10][11]

-

Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

-

Detailed Methodology: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of executioner caspase-3 by measuring the cleavage of a specific colorimetric substrate.

-

Cell Lysate Preparation:

-

Harvest 2-5 million cells per sample by centrifugation. Wash once with cold PBS.

-

Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer.[14]

-

Incubate on ice for 10-15 minutes.[14]

-

Centrifuge at 10,000-20,000 x g for 10-15 minutes at 4°C.[3]

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading for the assay. Adjust lysate concentration to 50-200 µg of protein per 50 µL.[14]

-

Assay Reaction:

-

To a 96-well plate, add 50 µL of cell lysate per well.

-

Prepare a reaction mix containing 2X Reaction Buffer and 10 mM DTT.[14] Add 50 µL of this mix to each well.

-

Initiate the reaction by adding 5 µL of the Caspase-3 substrate (e.g., Ac-DEVD-pNA). The final substrate concentration is typically 200 µM.[14]

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Analysis: The absorbance is directly proportional to the Caspase-3 activity in the sample. Compare the readings from the Q-VD-OPh-treated group to the apoptosis-induced group to quantify the extent of inhibition.

Conclusion

This compound is a superior and reliable tool for the in vitro study of apoptosis. Its broad-spectrum, irreversible inhibitory activity and low toxicity allow for the clear delineation of caspase-dependent pathways in cell death and other biological phenomena. By following the principles and protocols outlined in this guide—including proper reconstitution, use of appropriate controls, and optimized assay conditions—researchers can confidently and effectively employ Q-VD-OPh to advance their understanding of cellular biology and disease.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. mpbio.com [mpbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biogot.com [biogot.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 10. phnxflow.com [phnxflow.com]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abcam.com [abcam.com]

(R)-Q-VD-OPh: A Technical Guide to its Blood-Brain Barrier Permeability and Application in In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor. Its ability to suppress apoptosis by targeting a broad range of caspases has made it a valuable tool in studying cell death mechanisms. A critical aspect for its use in neurological research is its capacity to cross the blood-brain barrier (BBB), a property frequently cited in the literature.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability for in vivo studies, summarizing key experimental data and outlining relevant protocols and signaling pathways.

Blood-Brain Barrier Permeability: Current Evidence

While multiple studies assert that this compound is capable of crossing the blood-brain barrier to exert its neuroprotective effects, it is crucial to note that publicly available literature does not currently provide specific quantitative data on its brain-to-plasma concentration ratio. The evidence for its BBB permeability is primarily inferred from its observed efficacy in animal models of central nervous system (CNS) disorders following systemic administration.

Data Presentation: In Vivo Efficacy in Neurological Models

The following tables summarize quantitative data from key in vivo studies that demonstrate the neuroprotective effects of this compound after systemic administration, implying its passage across the blood-brain barrier.

Table 1: Efficacy of this compound in a Model of Neonatal Stroke

| Parameter | Vehicle Control | This compound Treated | Reference |

| Animal Model | 7-day-old rats | 7-day-old rats | [2] |

| Insult | Unilateral focal ischemia | Unilateral focal ischemia | [2] |

| Dosage and Administration | - | 1 mg/kg, intraperitoneal | [2] |

| Infarct Volume (48h post-insult) | 24.3 ± 2.2% | 12.6 ± 2.8% | [2] |

| Neuroprotection in Females | - | Strong protection (6.7 ± 3.3% infarct volume) | [2] |

| Neuroprotection in Males | - | No significant effect | [2] |

Table 2: Efficacy of this compound in a Model of Neonatal Hypoxia-Ischemia

| Parameter | Vehicle Control | This compound Treated | Reference |

| Animal Model | Neonatal C57Bl/6 mice | Neonatal C57Bl/6 mice | [1][3] |

| Insult | Unilateral hypoxia-ischemia | Unilateral hypoxia-ischemia | [1][3] |

| Dosage and Administration | - | 10 mg/kg, intraperitoneal (acutely) | [3] |

| Effect on Apoptosis | - | Reduced caspase-3 activation | [1] |

| Effect on Neuroinflammation | - | Reduced levels of inflammatory chemokines | [1] |

Table 3: Efficacy of this compound in a Model of Sarin-Induced Neurodegeneration

| Parameter | Sarin Exposed | Sarin + this compound | Reference |

| Animal Model | Adult female C57BL/6 mice | Adult female C57BL/6 mice | [4] |

| Insult | Sarin injection (0.04mg/kg) | Sarin injection (0.04mg/kg) | [4] |

| Dosage and Administration | - | 20 mg/kg, intraperitoneal (30 min post-sarin) | [4] |

| TUNEL Staining (2 days) | Increased | Reduced | [4] |

| Cytokine Levels (Amygdala, 2 days) | Significant increase in 13/23 cytokines | No appreciable change between 2 and 14 days | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for in vivo studies using this compound.

Protocol 1: Neonatal Stroke Model

-

Animal Model: 7-day-old rat pups.[2]

-

Induction of Ischemia: Unilateral focal ischemia is induced, followed by reperfusion.[2]

-

Preparation of this compound: The compound is dissolved for intraperitoneal injection.

-

Administration: A single dose of 1 mg/kg this compound is administered intraperitoneally.[2]

-

Assessment of Neuroprotection: Infarct volume is measured at 48 hours post-ischemia. Neurological function can be assessed at later time points (e.g., 21 days).[2]

-

Biochemical Analysis: Brain tissue can be analyzed by immunoblotting to confirm the inhibition of caspase-1 and caspase-3 cleavage.[2]

Protocol 2: Sarin-Induced Neurodegeneration Model

-

Animal Model: Adult female C57BL/6 mice.[4]

-

Sarin Exposure: Mice are injected with sarin (e.g., 0.04 mg/kg).[4]

-

Preparation of this compound: The compound is prepared for intraperitoneal injection.

-

Administration: A dose of 20 mg/kg of this compound is administered intraperitoneally 30 minutes after sarin exposure.[4]

-

Endpoint Analysis:

Mandatory Visualization

Signaling Pathway of Apoptosis Inhibition by this compound

This compound functions as a pan-caspase inhibitor, blocking both the intrinsic and extrinsic apoptotic pathways.

Caption: this compound inhibits key caspases in apoptotic pathways.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of this compound in vivo.

Caption: Workflow for in vivo this compound neuroprotection studies.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Effect of the Broad-Spectrum Caspase Inhibitor Q-VD-OPh on Neurodegene" by Ekta J. Shah [corescholar.libraries.wright.edu]

Methodological & Application

Application Notes: (R)-Q-VD-OPh for Jurkat Cell Apoptosis Assays

Introduction

(R)-Q-VD-OPh, also known as quinoline-valine-aspartic acid-(2,6-difluorophenoxy)-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in apoptosis research to prevent programmed cell death by blocking the activity of a broad range of caspases, including caspases-1, -3, -8, and -9, with IC50 values ranging from 25 to 400 nM.[3][4][5] Unlike earlier generations of caspase inhibitors, Q-VD-OPh exhibits greater potency, increased selectivity for caspases over other proteases, and reduced cellular toxicity, making it a valuable tool for studying the mechanisms of apoptosis.[1][6] These characteristics make it particularly suitable for in vitro and in vivo studies to elucidate the role of caspases in various cell death pathways. In Jurkat cells, a human T-lymphocyte cell line commonly used as a model for apoptosis studies, Q-VD-OPh effectively inhibits apoptosis induced by various stimuli.[1][7]

Mechanism of Action

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. It is executed through a family of cysteine proteases known as caspases. The activation of caspases can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[10] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, an initiator caspase.[8]

-

Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, initiates the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of the initiator caspase-9.[8]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Q-VD-OPh acts by irreversibly binding to the catalytic site of caspases, thereby preventing the cleavage of their substrates and halting the apoptotic cascade.[2] Its broad-spectrum activity allows for the inhibition of both initiator and executioner caspases, making it an effective tool to determine whether a specific cell death process is caspase-dependent.[1][4]

Data Presentation

The following table summarizes the quantitative data from a representative experiment demonstrating the efficacy of this compound in inhibiting camptothecin-induced apoptosis in Jurkat cells. The data was obtained by flow cytometry analysis after staining with PE Annexin V and 7-AAD.[1]

| Treatment Condition | Percentage of Apoptotic Cells (%) |

| Untreated Control | ~1% |

| 20 µM Camptothecin | ~37% |

| 20 µM Q-VD-OPh + 20 µM Camptothecin | ~1% |

Signaling Pathway Diagram

Caption: Simplified signaling pathway of apoptosis inhibited by Q-VD-OPh.

Experimental Workflow

Caption: Experimental workflow for Jurkat cell apoptosis assay using Q-VD-OPh.

Detailed Experimental Protocol

This protocol provides a general guideline for inhibiting apoptosis in Jurkat cells using this compound, followed by analysis using Annexin V and 7-AAD staining.

Materials and Reagents

-

Jurkat cells (e.g., ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (lyophilized)

-

Dimethyl sulfoxide (DMSO)

-

Apoptosis-inducing agent (e.g., Camptothecin)

-

Phosphate-buffered saline (PBS)

-

Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and 1X Binding Buffer)

-

Flow cytometer

Stock Solution Preparation

-

Q-VD-OPh Stock Solution (10 mM): Reconstitute 1.0 mg of lyophilized this compound in 195 µL of high-purity DMSO to create a 10 mM stock solution.[1]

-

Storage: Store the reconstituted stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1]

Experimental Procedure

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before starting the experiment.

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in appropriate culture vessels (e.g., 6-well plates).

-

Inhibitor Pre-treatment:

-

For the inhibitor-treated group, add the 10 mM Q-VD-OPh stock solution to the cell culture to a final concentration of 20 µM.

-

Note: The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[1]

-

For the untreated and apoptosis-induced control groups, add an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for 30 minutes at 37°C.[1]

-

-

Apoptosis Induction:

-

Cell Harvesting and Staining:

-

After the incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of PE Annexin V and 5 µL of 7-AAD to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, PE Annexin V only, and 7-AAD only stained cells for compensation.

-

Apoptotic cells will be Annexin V positive and 7-AAD negative (early apoptosis) or Annexin V and 7-AAD positive (late apoptosis/necrosis).

-

Conclusion

The this compound pan-caspase inhibitor is a highly effective and non-toxic tool for studying caspase-dependent apoptosis in Jurkat cells. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of cell biology and drug development to investigate apoptotic signaling pathways and to screen for compounds that modulate apoptosis. The use of appropriate controls and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotech.illinois.edu [biotech.illinois.edu]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Use of (R)-Q-VD-OPh in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cellular biology to prevent apoptosis or programmed cell death. By binding to the catalytic site of caspases, a family of cysteine proteases crucial for the execution of apoptosis, this compound effectively blocks the apoptotic signaling cascade. Its ability to cross the blood-brain barrier and its low cytotoxicity make it an invaluable tool for neurobiology research, particularly in the study of neurodegenerative diseases and neuronal injury models where apoptosis is a key event.[1][2]

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for cell culture, induction of apoptosis, and treatment with the inhibitor.

Mechanism of Action

This compound is a broad-spectrum caspase inhibitor that effectively blocks the three major apoptotic pathways: the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway.[3] It inhibits a range of caspases, including the initiator caspases (caspase-8, -9, -10, and -12) and the executioner caspases (caspase-3, -6, and -7).[4] By preventing the activation of these proteases, this compound halts the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (Caspase-1) | 25 - 400 nM | Recombinant Caspases | [1] |

| IC₅₀ (Caspase-3) | 25 - 400 nM | Recombinant Caspases | [1] |

| IC₅₀ (Caspase-8) | 25 - 400 nM | Recombinant Caspases | [1] |

| IC₅₀ (Caspase-9) | 25 - 400 nM | Recombinant Caspases | [1] |

| Effective Concentration | 5 µM | Various Cell Types | [1] |

| Neuroprotective Concentration | 10-20 µM | Primary Neurons (in vitro) | [5] |

| Inhibition of Caspase-3/7 Activity | 0.05 µM | JURL-MK1 and HL60 cells | [6] |

| Prevention of DNA Fragmentation | 2 µM | JURL-MK1 and HL60 cells | [6] |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate®-E medium

-

Neurobasal® Plus Medium supplemented with B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin

-

Papain and DNase I

-

Poly-D-lysine

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Coating of Culture Surface:

-

Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.

-

Aspirate the Poly-D-lysine solution and wash three times with sterile water. Allow to air dry completely in a sterile hood.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat according to approved institutional guidelines.

-

Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate®-E medium.

-

Remove the embryos and decapitate them.

-

Dissect the cortices from the embryonic brains in a fresh dish of ice-cold Hibernate®-E medium.

-